Argininic acid

説明

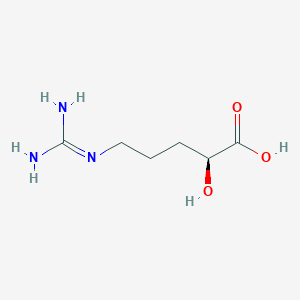

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMQGXDDJALKQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166175 | |

| Record name | Argininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Argininic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157-07-3 | |

| Record name | (2S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696RG5CG8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Argininic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Arginine Biosynthetic Pathway in Mammals

A Note on Terminology: The term "argininic acid" is not standard in mammalian biochemistry. This guide will focus on the well-established arginine biosynthetic pathway, as it is the likely intended subject.

Executive Summary

L-arginine is a semi-essential amino acid crucial for numerous physiological processes in mammals, including protein synthesis, the urea (B33335) cycle for nitrogen detoxification, and the production of signaling molecules like nitric oxide (NO).[1][2][3] While it can be obtained from dietary sources, endogenous de novo synthesis is vital for meeting metabolic demands, particularly during periods of growth or critical illness.[2] This process is not confined to a single organ but primarily occurs through the coordinated action of the small intestine and the kidneys, known as the intestinal-renal axis.[2][4] This guide provides a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics and metabolite concentrations, comprehensive experimental protocols for pathway analysis, and visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway

In mammals, there is no net synthesis of arginine in the liver due to the high activity of arginase, which hydrolyzes arginine into ornithine and urea.[2] Instead, the primary route for endogenous arginine production involves two key enzymes that convert citrulline to arginine.

The synthesis of citrulline predominantly occurs in the enterocytes of the small intestine from precursors like glutamine, glutamate, and proline.[2] This newly synthesized citrulline is released into the bloodstream and transported to the kidneys.[2][5] Within the cells of the renal proximal tubules, citrulline is converted to arginine through the sequential action of argininosuccinate (B1211890) synthetase 1 (ASS1) and argininosuccinate lyase (ASL).[4][6]

The two core reactions are:

-

Argininosuccinate Synthetase 1 (ASS1): This enzyme catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[7][8][9] This is the rate-limiting step in this terminal part of the pathway.[7][10]

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into L-arginine and fumarate (B1241708).[4][11] The fumarate produced can be shuttled into the Krebs cycle, linking arginine synthesis to central carbon metabolism.[4][12]

The newly synthesized arginine is then released from the kidneys into circulation for use by other tissues.

Quantitative Data

The following tables summarize key quantitative parameters related to the arginine biosynthetic pathway. These values can vary based on species, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | K_m (μM) | V_max (μmol/min/mg) | Organism/Tissue |

|---|---|---|---|---|

| Argininosuccinate Synthetase (ASS1) | Citrulline | 14 - 40 | ~1 | Bovine Liver[7] |

| Aspartate | 4 - 15 | ~1 | Bovine Liver[7] | |

| ATP | 45 - 100 | ~1 | Bovine Liver[7] |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 50 - 100 | Not specified | Duck Lens[12] |

Table 2: Typical Plasma Amino Acid Concentrations in Healthy Humans

| Amino Acid | Concentration Range (μM) | Notes |

|---|---|---|

| Arginine | 50 - 100 | Can be lower in individuals with Type 2 Diabetes.[13] |

| Citrulline | 20 - 40 | Can be lower in individuals with Type 2 Diabetes.[13] |

| Ornithine | 40 - 90 | A key intermediate in the urea cycle. |

| Glutamine | 450 - 600 | A major precursor for intestinal citrulline synthesis.[13] |

Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding the complex relationships in metabolic pathways and the logic of experimental designs.

Caption: The intestinal-renal axis for de novo arginine synthesis in mammals.

References

- 1. researchgate.net [researchgate.net]

- 2. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ASS1 argininosuccinate synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Argininosuccinate synthetase 1 (ASS1) is a common metabolic marker of chemosensitivity for targeted arginine- and glutamine-starvation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 12. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

The Discovery and Isolation of L-Arginine: A Technical Guide

Abstract

This technical guide provides an in-depth account of the seminal discovery and isolation of the amino acid L-arginine. It is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the original experimental protocols, quantitative data from the initial isolation, and the historical scientific context. The document adheres to stringent data presentation and visualization standards, including structured tables for quantitative analysis and Graphviz diagrams to illustrate experimental workflows and biochemical pathways as understood at the time.

Introduction: The Dawn of Amino Acid Chemistry

The latter half of the 19th century was a period of profound advancement in the field of physiological chemistry. Scientists were diligently working to unravel the fundamental building blocks of life, with a particular focus on the constituents of proteins. It was within this vibrant scientific landscape that L-arginine, a semi-essential amino acid with a pivotal role in numerous physiological processes, was first identified. This guide revisits the original research that brought this crucial molecule to light, providing a technical perspective on the methods and findings that laid the groundwork for our current understanding of L-arginine.

The Landmark Discovery

In 1886, the German chemist Ernst Schulze and his collaborator Ernst Steiger, while investigating the chemical composition of lupin seedlings (Lupinus luteus), successfully isolated a previously unknown substance.[1] They named this novel compound "arginine," derived from the Greek word "argyros" (ἄργυρος), meaning silver, due to the characteristic silvery-white appearance of its nitrate (B79036) salt crystals. Their meticulous work was published in the Zeitschrift für Physiologische Chemie, marking a significant milestone in the field of biochemistry.

Original Experimental Protocol for the Isolation of L-Arginine

The methodology employed by Schulze and Steiger was a testament to the rigorous analytical techniques of the era. The isolation of L-arginine from etiolated lupin seedlings was a multi-step process involving extraction, precipitation, and purification. The following protocol has been reconstructed from their 1887 publication, "Ueber das Arginin" in Zeitschrift für Physiologische Chemie.

3.1. Starting Material and Initial Extraction

The primary source material consisted of 10- to 14-day-old etiolated seedlings of the yellow lupin (Lupinus luteus).

-

Step 1: Maceration and Extraction: The seedlings were first macerated and then extracted with water to create an aqueous solution containing a mixture of plant constituents, including amino acids, sugars, and salts.

-

Step 2: Protein Precipitation: The aqueous extract was treated with a lead acetate (B1210297) solution. This step was crucial for precipitating proteins and other interfering substances, a common practice in 19th-century organic chemistry.

-

Step 3: Removal of Excess Lead: The filtrate from the previous step was treated with hydrogen sulfide (B99878) (H₂S) gas. This resulted in the precipitation of lead sulfide (PbS), effectively removing the excess lead ions from the solution.

3.2. Isolation and Purification of Arginine

-

Step 4: Precipitation with Phosphotungstic Acid: The cleared filtrate was then acidified with sulfuric acid and treated with a solution of phosphotungstic acid. This reagent was known to precipitate basic substances, including the newly discovered arginine.

-

Step 5: Decomposition of the Precipitate: The resulting precipitate was collected and decomposed by treating it with barium hydroxide (B78521) (baryta water). This step liberated the free base of arginine from its salt with phosphotungstic acid.

-

Step 6: Removal of Barium and Sulfuric Acid: The excess barium hydroxide was precipitated with carbon dioxide, and any remaining sulfuric acid was removed by the careful addition of barium hydroxide.

-

Step 7: Crystallization of Arginine Nitrate: The resulting solution, now enriched with arginine, was neutralized with nitric acid and concentrated by evaporation. Upon cooling, characteristic crystals of arginine nitrate precipitated from the solution.

-

Step 8: Recrystallization: To achieve higher purity, the arginine nitrate crystals were subjected to one or more rounds of recrystallization from water.

Experimental Workflow for the Isolation of L-Arginine (Schulze & Steiger, 1886)

Caption: Workflow for the isolation of L-arginine by Schulze and Steiger.

Quantitative Data from the Original Discovery

While Schulze and Steiger's 1886 paper was primarily qualitative in its description of the new substance, it laid the foundation for future quantitative analyses. The exact yields and purity from their initial experiments were not reported in the detailed manner that modern standards would require. However, subsequent work by Schulze and others in the following years began to quantify the presence of arginine in various plant and animal tissues.

| Parameter | Value/Observation | Source |

| Starting Material | Etiolated lupin seedlings (Lupinus luteus) | Schulze & Steiger, 1886 |

| Isolated Form | Arginine Nitrate | Schulze & Steiger, 1886 |

| Crystal Morphology | Silvery-white needles or prisms | Schulze & Steiger, 1886 |

Early Characterization and Structure Elucidation

Following the initial isolation, the next critical step was to determine the chemical structure of arginine. This work was also pioneered by Ernst Schulze, this time in collaboration with Ernst Winterstein. In 1897, they proposed the correct chemical structure for arginine, identifying it as α-amino-δ-guanidinovaleric acid. Their structural hypothesis was confirmed by the first successful chemical synthesis of arginine from ornithine and cyanamide (B42294) in 1899.

Logical Relationship in the Structure Elucidation of L-Arginine

Caption: Logical flow of the structural elucidation of L-arginine.

Early Insights into the Biological Role of L-Arginine

In the late 19th and early 20th centuries, the precise signaling pathways of amino acids were not yet understood. However, the discovery of arginine in seedlings pointed towards its importance in plant metabolism. It was hypothesized that arginine, being rich in nitrogen, served as a nitrogen storage and transport molecule in plants, particularly during germination and growth. This foundational understanding paved the way for later discoveries of its central role in the urea (B33335) cycle in animals and its function as a precursor for nitric oxide and other signaling molecules.

Hypothesized Role of L-Arginine in Plant Seedlings (Late 19th Century)

Caption: Early hypothesized role of L-arginine in plant nitrogen metabolism.

Conclusion

The discovery and isolation of L-arginine by Ernst Schulze and Ernst Steiger represent a pivotal moment in the history of biochemistry. Their meticulous experimental work, conducted with the tools and knowledge of their time, successfully identified a fundamental component of proteins. This technical guide has provided a detailed look into their original methodologies, offering a valuable historical and scientific perspective. The foundational research of Schulze and his collaborators not only introduced a new amino acid to the scientific community but also set the stage for over a century of research into the multifaceted roles of L-arginine in health and disease.

References

An In-depth Technical Guide to L-Arginine: Structure, Properties, and Biological Significance

Introduction

L-arginine is a semi-essential α-amino acid that serves as a fundamental building block in protein synthesis and plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of L-arginine's chemistry, biological functions, and the experimental methodologies used to study it is crucial. This guide provides a detailed overview of L-arginine, from its chemical structure and properties to its intricate involvement in cellular signaling pathways.

It is important to note that the term "argininic acid" is sometimes used in relation to L-arginine. While often used as a synonym for L-arginine itself, it can also refer to a distinct chemical entity: (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid, where the α-amino group of arginine is substituted with a hydroxyl group.[2][3] This guide will focus on the extensively studied and biologically prominent L-arginine.

Chemical Structure and Properties

L-arginine is characterized by a central α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a distinctive side chain. The side chain is a 3-carbon aliphatic chain capped with a guanidinium (B1211019) group.[4] This guanidinium group is highly basic, with a pKa of 13.8, and is protonated and positively charged at physiological pH.[4][5]

Table 1: Chemical and Physical Properties of L-Arginine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-Amino-5-guanidinopentanoic acid | [4] |

| Molecular Formula | C6H14N4O2 | [4] |

| Molar Mass | 174.204 g·mol−1 | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 260 °C (500 °F; 533 K) | [4][5] |

| Solubility in Water | 14.87 g/100 mL at 20 °C | [4][5] |

| pKa1 (α-carboxyl) | 2.18 | [5] |

| pKa2 (α-amino) | 9.09 | [5] |

| pKa3 (guanidinium) | 13.8 | [5] |

| Isoelectric Point (pI) | 10.76 | [5] |

| SMILES | N--INVALID-LINK--C(O)=O | [5] |

| InChI Key | ODKSFYDXXFIFQN-BYPYZUCNSA-N | [4] |

Biological Significance and Signaling Pathways

L-arginine is a precursor for the synthesis of several key biomolecules, including nitric oxide (NO), urea, polyamines, proline, glutamate, creatine, and agmatine.[1] Its metabolic versatility places it at the crossroads of numerous cellular processes.

1. Nitric Oxide (NO) Synthesis

L-arginine is the sole substrate for nitric oxide synthases (NOS), a family of enzymes that catalyze the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[6] There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[6]

References

- 1. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid | C6H13N3O3 | CID 160437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arginine - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of Arginine and Its Derivatives in Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a semi-essential amino acid, stands at the crossroads of multiple metabolic pathways vital for human health. Beyond its fundamental role in protein synthesis, arginine serves as a precursor to a range of bioactive molecules, including nitric oxide (NO), creatine (B1669601), polyamines, and agmatine. These derivatives are integral to a myriad of physiological functions, from cardiovascular homeostasis and immune modulation to wound healing and cellular proliferation. This technical guide provides an in-depth exploration of the core physiological functions of arginine and its derivatives, presenting key quantitative data, detailed experimental protocols for their analysis, and visual representations of the critical signaling pathways involved. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering foundational knowledge to inspire and guide future investigations and therapeutic innovations.

Introduction

Arginine metabolism is a central hub in cellular and systemic physiology. The diverse functions of its downstream products underscore the importance of maintaining arginine homeostasis. Dysregulation of arginine pathways has been implicated in a variety of pathological conditions, including cardiovascular diseases, immunological disorders, cancer, and impaired wound healing. A thorough understanding of these pathways is therefore crucial for the development of novel therapeutic strategies.

Core Metabolic Pathways of Arginine

Arginine is metabolized through several key enzymatic pathways, each leading to the production of distinct and functionally significant molecules.

Nitric Oxide (NO) Synthesis

Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by the action of nitric oxide synthases (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). This pathway is fundamental to vasodilation, neurotransmission, and immune responses.[1][2]

Creatine Synthesis

Creatine, essential for energy homeostasis in tissues with high and fluctuating energy demands like muscle and brain, is synthesized in a two-step process involving arginine and glycine. The first step, the formation of guanidinoacetate (GAA), is catalyzed by arginine:glycine amidinotransferase (AGAT).

Polyamine Synthesis

Polyamines, including putrescine, spermidine, and spermine, are aliphatic polycations crucial for cell growth, proliferation, and differentiation. Arginine is a precursor for polyamine synthesis through its conversion to ornithine by arginase, which is then decarboxylated by ornithine decarboxylase (ODC) to form putrescine.

Agmatine Synthesis

Agmatine, a neuromodulator and neurotransmitter, is produced from arginine through decarboxylation by arginine decarboxylase (ADC). It is involved in various neurological functions and can also be a precursor for polyamine synthesis.

Physiological Functions and Clinical Significance

The derivatives of arginine exert profound effects on a wide range of physiological systems.

Cardiovascular Regulation

Nitric oxide derived from arginine is a potent vasodilator, playing a crucial role in the regulation of blood pressure and blood flow.[3][4] Supplementation with L-arginine has been shown in some clinical trials to reduce both systolic and diastolic blood pressure.[5][6]

Immune Modulation

Arginine metabolism is a key regulator of immune cell function. The balance between the arginase and NOS pathways in immune cells such as macrophages can determine the nature of the immune response. Arginine is essential for T-cell proliferation and function.[7] Clinical studies have shown that L-arginine supplementation can enhance T-cell proliferation.[8][9]

Wound Healing

Arginine plays a multifaceted role in wound healing by providing a substrate for proline and collagen synthesis, promoting cell proliferation through polyamines, and enhancing blood flow via nitric oxide.[10][11] Studies in humans have demonstrated that arginine supplementation can significantly increase collagen deposition in wounds.[12][13][14]

Cancer Metabolism

The role of arginine in cancer is complex. Rapidly proliferating cancer cells have a high demand for arginine and its derivatives, particularly polyamines. This has led to the exploration of arginine deprivation as a potential anti-cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data related to arginine and its derivatives.

Table 1: Physiological Concentrations of Arginine and its Derivatives

| Analyte | Sample Type | Concentration (μmol/L) | Reference |

| L-Arginine | Plasma | 77.4 ± 18.2 | [15] |

| Asymmetric Dimethylarginine (ADMA) | Plasma | 0.53 ± 0.12 | [15] |

| Homoarginine | Plasma | 0.79 (septic shock) - 1.97 (healthy) | [16][17] |

| L-Citrulline | Plasma | ~1-hour post 10g oral Arg: ~287 | [18] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in Arginine Metabolism

| Enzyme | Substrate | K_m_ | V_max_ | Reference |

| Arginase (rat liver, Mn²⁺-activated) | L-Arginine | 1.7 mM | - | [19] |

| Nitric Oxide Synthase (bovine brain) | Oxygen | 23.2 ± 2.8 µM | - | [20] |

| Nitric Oxide Synthase (bovine aortic endothelial) | Oxygen | 7.7 ± 1.6 µM | - | [20] |

| Nitric Oxide Synthase (macrophage) | Oxygen | 6.3 ± 0.9 µM | - | [20] |

Note: V_max_ values are highly dependent on enzyme concentration and purity and are therefore often not reported as a standard value. The Michaelis constant (K_m_) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max_), providing an inverse measure of the enzyme's affinity for its substrate.[21][22][23][24][25][26][27]

Table 3: Effects of L-Arginine Supplementation in Human Clinical Trials

| Clinical Outcome | Study Population | Arginine Dose | Duration | Key Finding | Reference |

| Blood Pressure | Adults (Meta-analysis) | 4-24 g/day | Varied | Systolic BP ↓ by 5.39 mmHg; Diastolic BP ↓ by 2.66 mmHg | [3] |

| Blood Pressure | Adults (Meta-analysis) | ≥4 g/day | Varied | Systolic BP ↓ by 6.40 mmHg; Diastolic BP ↓ by 2.64 mmHg | [6] |

| Blood Pressure | Type 2 Diabetes | 6 g/day | 3 months | Significant reduction in systolic and diastolic BP | [5] |

| Wound Healing | Healthy Volunteers | 17 g/day (aspartate) | 2 weeks | 74% increase in collagen deposition (hydroxyproline) | [12][14] |

| Wound Healing | Healthy Volunteers | 24.8 g/day (hydrochloride) | 2 weeks | 137% increase in collagen deposition (hydroxyproline) | [12][14] |

| Wound Healing | Elderly Volunteers | 17 g/day | 2 weeks | 52% increase in collagen deposition | [13] |

| Immune Function | Patients (Meta-analysis) | Varied | Varied | Significantly greater CD4+ T-cell proliferation response (MD 5.03) | [8][9][28] |

Signaling Pathways and Experimental Workflows

Visual representations of the core metabolic pathways originating from arginine provide a clear framework for understanding their complex interrelationships.

Experimental Protocols

Detailed methodologies for the quantification of arginine's derivatives and the enzymes involved in their metabolism are critical for reproducible research.

Nitric Oxide Synthase (NOS) Activity Assay (Radiometric)

This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[29][30][31]

Materials:

-

Tissue or cell lysate

-

L-[³H]arginine

-

Reaction buffer (e.g., HEPES buffer containing NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin)

-

Stop buffer (e.g., HEPES buffer containing EGTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates in a suitable homogenization buffer on ice. Centrifuge to remove cellular debris and collect the supernatant.

-

Reaction Incubation: In a microcentrifuge tube, combine the sample lysate with the reaction buffer containing L-[³H]arginine. Initiate the reaction by incubating at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop buffer.

-

Separation: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of L-[³H]citrulline produced and express the NOS activity as pmol/min/mg of protein.

Creatine Kinase (CK) Activity Assay (Spectrophotometric)

This assay measures CK activity by coupling the production of ATP to a series of enzymatic reactions that result in the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically.[32][33][34][35][36]

Materials:

-

Serum or tissue homogenate

-

CK reagent mix (containing creatine phosphate (B84403), ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare the CK reagent mix according to the manufacturer's instructions.

-

Sample Incubation: Pipette the CK reagent into a cuvette and pre-warm to 37°C.

-

Reaction Initiation: Add the sample (serum or diluted tissue homogenate) to the cuvette, mix, and incubate at 37°C.

-

Measurement: Monitor the increase in absorbance at 340 nm over a set period (e.g., 5-10 minutes). The rate of change in absorbance is directly proportional to the CK activity.

-

Calculation: Calculate the CK activity in Units/Liter (U/L) using the molar extinction coefficient of NADPH.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric ¹⁴CO₂ Trapping)

This method determines ODC activity by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[37][38][39][40]

Materials:

-

Tissue or cell lysate

-

L-[1-¹⁴C]ornithine

-

Reaction buffer (e.g., Tris-HCl buffer containing pyridoxal (B1214274) phosphate and DTT)

-

Center wells and rubber stoppers for reaction vials

-

¹⁴CO₂ trapping agent (e.g., hyamine hydroxide)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates in a suitable buffer.

-

Assay Setup: In a sealed reaction vial, add the sample lysate to the reaction buffer containing L-[1-¹⁴C]ornithine. Place a center well containing the ¹⁴CO₂ trapping agent inside the vial.

-

Reaction Incubation: Incubate the vials at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Stopping the Reaction: Stop the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture, which releases the ¹⁴CO₂.

-

Trapping ¹⁴CO₂: Allow the vials to incubate for an additional period to ensure complete trapping of the released ¹⁴CO₂ by the agent in the center well.

-

Quantification: Carefully remove the center well, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity.

-

Calculation: Calculate the ODC activity based on the amount of ¹⁴CO₂ trapped, expressed as pmol/h/mg of protein.

Conclusion

Arginine and its derivatives are indispensable molecules that govern a vast array of physiological functions. The intricate network of metabolic pathways originating from arginine highlights its central role in health and disease. This technical guide has provided a comprehensive overview of these functions, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways. It is our hope that this resource will serve as a valuable tool for the scientific community, fostering further research into the therapeutic potential of modulating arginine metabolism for the treatment of a wide spectrum of human diseases. The continued exploration of this fascinating amino acid and its derivatives holds immense promise for the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ovid.com [ovid.com]

- 4. The antihypertensive effect of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 9. Effect of L-arginine on immune function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arginine supplementation and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 12. Arginine enhances wound healing and lymphocyte immune responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of a Specialized Amino Acid Mixture on Human Collagen Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effect of Amino Acids on Wound Healing: A Systematic Review and Meta-Analysis on Arginine and Glutamine | MDPI [mdpi.com]

- 15. Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Untitled Document [ucl.ac.uk]

- 22. youtube.com [youtube.com]

- 23. savemyexams.com [savemyexams.com]

- 24. tutorchase.com [tutorchase.com]

- 25. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 26. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. [Measurement of NOS activity by monitoring the conversion of 3H-arginine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Measurement of NO and NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 33. med.libretexts.org [med.libretexts.org]

- 34. medichem-me.com [medichem-me.com]

- 35. assaygenie.com [assaygenie.com]

- 36. diverdi.colostate.edu [diverdi.colostate.edu]

- 37. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 38. Apparent ornithine decarboxylase activity, measured by 14CO2 trapping, after frozen storage of rat tissue and rat tissue supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. abcam.cn [abcam.cn]

- 40. researchgate.net [researchgate.net]

The Critical Tandem: A Technical Guide to Argininosuccinate Synthase and Lyase in Arginine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes, including protein synthesis, nitric oxide signaling, and the detoxification of ammonia (B1221849) via the urea (B33335) cycle. The de novo synthesis of arginine is critically dependent on the sequential catalytic actions of two key cytosolic enzymes: argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). Deficiencies in either of these enzymes lead to severe metabolic disorders, namely Citrullinemia Type I and Argininosuccinic Aciduria, respectively. This technical guide provides an in-depth exploration of the biochemical and molecular aspects of ASS and ASL, detailing their enzymatic kinetics, genetic regulation, and the pathophysiological consequences of their dysfunction. Furthermore, this guide outlines established experimental protocols for the characterization of these enzymes and presents diagnostic workflows for related disorders, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing our understanding and therapeutic targeting of these vital metabolic players.

Introduction

The urea cycle is a vital metabolic pathway primarily occurring in the liver, responsible for the conversion of highly toxic ammonia into urea for excretion. Argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) catalyze the third and fourth steps of this cycle, respectively, and are indispensable for the synthesis of arginine from citrulline. Beyond their role in ureagenesis, ASS and ASL are integral to the citrulline-NO cycle, which recycles citrulline back to arginine to sustain nitric oxide production, a key signaling molecule in vascular physiology.[1]

Mutations in the genes encoding these enzymes, ASS1 and ASL, lead to the autosomal recessive disorders Citrullinemia Type I (CTLN1) and Argininosuccinic Aciduria (ASA).[2][3] These conditions are characterized by hyperammonemia and the accumulation of upstream metabolites, leading to severe neurological damage if not promptly diagnosed and managed.[4] Understanding the intricate details of ASS and ASL function, regulation, and pathology is therefore paramount for the development of effective diagnostic and therapeutic strategies.

Enzymatic Properties and Kinetics

Argininosuccinate synthase (EC 6.3.4.5) is a ligase that catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[1] Argininosuccinate lyase (EC 4.3.2.1), in contrast, is a lyase that cleaves argininosuccinate into arginine and fumarate (B1241708).[3] The kinetic parameters of these enzymes are crucial for understanding their efficiency and regulation.

Table 1: Kinetic Parameters of Argininosuccinate Synthase (ASS)

| Substrate | Species/Tissue | Apparent K_m_ | V_max_ | Reference |

| Citrulline | Human Liver (variant) | Similar to normal | ~10% of control | [5] |

| Aspartate | Bovine Liver | - | - | [6] |

| ATP | Bovine Liver | - | - | [6] |

| 3-nitro-2-aminopropionic acid (Aspartate analog) | - | - | 60% of aspartate utilization | [6] |

Table 2: Kinetic Parameters of Argininosuccinate Lyase (ASL)

| Substrate | Species/Tissue | Apparent K_m_ | V_max_ (µmol/h/mg protein) | Reference |

| Argininosuccinate | Rat Liver | 1.25 mM | 0.54 | [7] |

| Argininosuccinate | Human Erythrocytes | 0.66 mM | 0.0072 | [7] |

| Argininosuccinate | Mutant (p.Arg95Cys, p.Ile100Thr, etc.) | Not significantly reduced | ≥16% of wild type | [8] |

Gene Expression and Regulation

The expression of ASS1 and ASL is subject to complex transcriptional and post-translational regulation, ensuring arginine homeostasis in response to metabolic demands.

Tissue Distribution

Both ASS1 and ASL are broadly expressed, with the highest levels observed in the liver and kidneys, reflecting their central role in the urea cycle.[5][9]

Table 3: mRNA Expression of ASS1 and ASL in Human Tissues

| Tissue | ASS1 Expression (nTPM) | ASL Expression (nTPM) | Data Source |

| Liver | High | High | The Human Protein Atlas[5][9][10] |

| Kidney | High | High | The Human Protein Atlas[5][9][10] |

| Adipose Tissue | Low | - | The Human Protein Atlas[10] |

| Brain | Moderate | Moderate | The Human Protein Atlas[5] |

| Small Intestine | Moderate | Moderate | The Human Protein Atlas[5] |

nTPM: normalized Transcripts Per Million. Data is a qualitative summary from the referenced sources.

Transcriptional Regulation

The transcriptional control of ASS1 is particularly well-studied in the context of cancer metabolism. The transcription factors c-Myc and HIF-1α have been shown to have opposing effects on ASS1 expression.[11][12] c-Myc acts as a positive regulator, while HIF-1α, often induced by hypoxia or certain drugs like cisplatin, represses ASS1 transcription.[11][12][13] This regulation is mediated by their reciprocal binding to the ASS1 promoter.[11][12] The clock protein DEC1 has been identified as a master regulator of this axis.[11]

The transcription factor KLF7 has been shown to transcriptionally activate the ASL gene, promoting polyamine biosynthesis and cell growth in glioma.[14][15]

Post-Translational Modifications

While transcriptional regulation is a key control point, post-translational modifications (PTMs) can also modulate enzyme activity. There is evidence for various PTMs of arginine residues in proteins, which can impact their function.[16] However, specific information regarding the PTMs of ASS and ASL is not as extensively documented.

Pathophysiology of ASS and ASL Deficiencies

Genetic defects in ASS1 and ASL disrupt the urea cycle, leading to the accumulation of toxic ammonia and specific metabolic intermediates.

Citrullinemia Type I (ASS Deficiency)

CTLN1 is caused by mutations in the ASS1 gene.[2] The deficiency of ASS leads to a buildup of citrulline and ammonia in the blood.[4] The clinical presentation can range from a severe neonatal-onset form with hyperammonemic coma to milder late-onset forms.[4][17]

Argininosuccinic Aciduria (ASL Deficiency)

ASA is caused by mutations in the ASL gene.[3] The lack of functional ASL results in the accumulation of argininosuccinic acid in the blood and urine, which is a key diagnostic marker.[18] Similar to CTLN1, ASA presents with a spectrum of severity, from severe neonatal hyperammonemia to chronic forms with neurological and hepatic complications.[18][19]

Experimental Protocols

Accurate measurement of ASS and ASL activity is crucial for both research and diagnostic purposes.

Argininosuccinate Synthase (ASS) Activity Assay

A common method for assaying ASS activity is a spectrophotometric assay that measures the production of pyrophosphate (PPi), a byproduct of the reaction.[20]

Principle: The synthesis of argininosuccinate from citrulline, aspartate, and ATP releases PPi. The accumulation of PPi is determined spectrophotometrically at 660 nm after the addition of a molybdate (B1676688) buffer.[20]

Reagents:

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.8), 2 mM ATP, 2 mM citrulline, 2 mM aspartate, 6 mM MgCl₂, 20 mM KCl, and 0.1 U pyrophosphatase.[20]

-

Molybdate Buffer: 10 mM ascorbic acid, 2.5 mM ammonium (B1175870) molybdate, and 2% sulfuric acid.[20]

-

Cell/Tissue Lysate

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8, 10% glycerol, protease inhibitor cocktail).[20]

-

Determine the protein concentration of the lysate.

-

Add a known amount of protein (e.g., 10 µg) to the reaction buffer in a final volume of 0.1 ml.[20]

-

Incubate the reaction mixture for 60 minutes at 37°C.[20]

-

Stop the reaction by adding an equal volume of molybdate buffer.[20]

-

Measure the absorbance at 660 nm.[20]

-

Calculate ASS activity based on a standard curve of known PPi concentrations.

Argininosuccinate Lyase (ASL) Activity Assay

A continuous spectrophotometric assay is commonly used to measure ASL activity by monitoring the formation of fumarate.

Principle: ASL catalyzes the cleavage of argininosuccinate to arginine and fumarate. Fumarate has a characteristic absorbance at 240 nm, allowing for a direct and continuous measurement of enzyme activity.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.

-

11.7 mM Argininosuccinic Acid Substrate Solution.

-

Enzyme solution (cell/tissue lysate).

Procedure:

-

In a quartz cuvette, pipette 2.00 ml of Potassium Phosphate Buffer and 0.65 ml of deionized water.

-

Add 0.10 ml of the enzyme solution and mix by inversion.

-

Equilibrate to 37°C in a thermostatted spectrophotometer and monitor the absorbance at 240 nm until a constant baseline is achieved.

-

Initiate the reaction by adding 0.25 ml of the Argininosuccinic Acid solution.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the linear portion of the curve.

-

One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute under the specified conditions.

Diagnostic Workflow

The diagnosis of CTLN1 and ASA relies on a combination of clinical presentation, biochemical analysis, and molecular genetic testing.

Biochemical Diagnosis

-

Citrullinemia Type I: The hallmark is a markedly elevated plasma citrulline concentration (usually >500 µmol/L) and hyperammonemia, with the absence of argininosuccinic acid.[4]

-

Argininosuccinic Aciduria: Diagnosis is confirmed by the detection of elevated levels of argininosuccinic acid in the plasma or urine.[18] Plasma citrulline levels are also typically elevated, though usually to a lesser extent than in CTLN1.[18]

Molecular Genetic Testing

Confirmation of the diagnosis is achieved through molecular genetic testing of the ASS1 and ASL genes to identify biallelic pathogenic variants.[2][21] This is now the preferred method for prenatal diagnosis in families with a known history of these disorders.[17]

Conclusion and Future Directions

Argininosuccinate synthase and argininosuccinate lyase are central to nitrogen metabolism and arginine biosynthesis. A thorough understanding of their function and regulation is critical for managing the devastating consequences of their deficiencies. Future research should focus on elucidating the full spectrum of their regulatory mechanisms, including post-translational modifications, and exploring novel therapeutic approaches beyond dietary management, such as enzyme replacement therapy and gene therapy. The development of more sophisticated in vitro and in vivo models will be instrumental in testing the efficacy and safety of these next-generation treatments. This guide serves as a foundational resource to support these ongoing efforts in the scientific and drug development communities.

References

- 1. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 2. Citrullinemia Type 1 | Children's Hospital of Philadelphia [chop.edu]

- 3. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 4. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tissue expression of ASS1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unstable argininosuccinate lyase in variant forms of the urea cycle disorder argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Tissue expression of ASS1 - Staining in adipose tissue - The Human Protein Atlas [proteinatlas.org]

- 11. Cisplatin-induced synthetic lethality to arginine-starvation therapy by transcriptional suppression of ASS1 is regulated by DEC1, HIF-1α, and c-Myc transcription network and is independent of ASS1 promoter DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cisplatin-induced synthetic lethality to arginine-starvation therapy by transcriptional suppression of ASS1 is regulated by DEC1, HIF-1α, and c-Myc transcription network and is independent of ASS1 promoter DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. KLF7 KLF transcription factor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Klf7 Kruppel-like transcription factor 7 (ubiquitous) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medlink.com [medlink.com]

- 18. Orphanet: Argininosuccinic aciduria [orpha.net]

- 19. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ASS1 activity assay [bio-protocol.org]

- 21. Molecular Epidemiology of Citrullinemia Type I in a Risk Region of Argentina: A First Step to Preconception Heterozygote Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Arginine Metabolism in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine, a semi-essential amino acid, stands at a critical metabolic crossroads, influencing a vast array of physiological and pathophysiological processes.[1][2] Its metabolism is tightly regulated and highly compartmentalized, varying significantly across different cell types to meet specific functional demands. Arginine serves as a precursor for the synthesis of nitric oxide (NO), urea (B33335), polyamines, proline, glutamate, creatine (B1669601), and agmatine, each with profound biological importance.[2] This guide provides a detailed overview of the core pathways of arginine metabolism, the cell-type-specific regulatory mechanisms, quantitative data, and key experimental protocols for its study.

Core Pathways of Arginine Metabolism

Arginine's metabolic fate is primarily determined by the activity of four key enzyme groups: nitric oxide synthases (NOS), arginases (ARG), arginine:glycine (B1666218) amidinotransferase (AGAT), and arginine decarboxylase (ADC).[3][4]

-

Nitric Oxide (NO) Synthesis: The three isoforms of nitric oxide synthase (NOS)—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—catalyze the conversion of arginine to citrulline and NO.[5] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6]

-

Urea Cycle and Polyamine Synthesis: Arginase hydrolyzes arginine into ornithine and urea.[7] In the liver, this is the final step of the urea cycle for ammonia (B1221849) detoxification.[2] In other tissues, ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation, and proline, a key component of collagen.[4][7]

-

Creatine Synthesis: Arginine:glycine amidinotransferase (AGAT) initiates creatine synthesis by converting arginine and glycine into guanidinoacetate and ornithine.[8] Creatine is vital for energy homeostasis in tissues with high energy demands, such as muscle and brain.

-

Agmatine Synthesis: Arginine decarboxylase (ADC) converts arginine to agmatine, a neurotransmitter and modulator of various cellular processes.[2]

Cell-Type-Specific Regulation of Arginine Metabolism

The expression and activity of arginine-metabolizing enzymes are distinctly regulated in different cell types, leading to specialized functions.

Hepatocytes

In hepatocytes, arginase I (ARG1) is highly expressed as a key component of the urea cycle, responsible for converting toxic ammonia into urea for excretion.[4][8] This high arginase activity prevents any net synthesis of arginine in the liver.[2]

Endothelial Cells

Endothelial cells primarily utilize arginine for the production of nitric oxide via endothelial nitric oxide synthase (eNOS).[5][9][10] NO produced by endothelial cells is a potent vasodilator and plays a crucial role in regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vascular wall.[5][10] Endothelial cells can also recycle citrulline back to arginine, ensuring a sustained supply for NO synthesis.[11] The mTOR signaling pathway is a key regulator of eNOS and arginase II activity in these cells.[9][12]

Immune Cells (e.g., Macrophages)

Arginine metabolism is a central determinant of macrophage function and polarization.[3][13]

-

Classically activated (M1) macrophages , driven by pro-inflammatory signals like IFN-γ and TNF-α, upregulate inducible nitric oxide synthase (iNOS or NOS2).[3][6][13] The resulting high levels of NO are cytotoxic and contribute to the killing of pathogens.[3]

-

Alternatively activated (M2) macrophages , stimulated by Th2 cytokines like IL-4 and IL-13, express high levels of arginase I (ARG1).[3][6] This shifts arginine metabolism towards the production of ornithine and subsequently polyamines and proline, which are involved in tissue repair and wound healing.[6][13]

The competition between iNOS and arginase for their common substrate, arginine, is a critical regulatory point that shapes the immune response.[3][13]

Cancer Cells

Many types of cancer exhibit altered arginine metabolism, most notably the deficiency of argininosuccinate (B1211890) synthetase 1 (ASS1), the rate-limiting enzyme for endogenous arginine synthesis from citrulline.[14][15][16] This renders them auxotrophic for arginine, meaning they are dependent on extracellular sources of this amino acid for survival and proliferation.[14][15][17] Tumors frequently deficient in ASS1 include melanoma, hepatocellular carcinoma, prostate carcinoma, and some breast and renal cell carcinomas.[14][15] This metabolic vulnerability is being exploited as a therapeutic strategy through arginine deprivation therapies using agents like pegylated arginine deiminase (ADI-PEG 20).[16][18]

Quantitative Data on Arginine Metabolism

| Parameter | Enzyme | Cell/Tissue Type | Value | Reference |

| Km for Arginine | NOS (general) | ~3 µM | [3] | |

| Arginase (general) | ~2 mM | [3] | ||

| Endothelial NOS (eNOS) | Endothelial Cells | 2.9 µM | [5] | |

| Intracellular Arginine Concentration | General | 100-800 µM | [3] | |

| Endothelial Cells | 500-3000 µM | [5] | ||

| ASS1 Deficiency in Cancers | Melanoma | High Frequency | [14][15] | |

| Hepatocellular Carcinoma | High Frequency | [14][15] | ||

| Prostate Carcinoma | High Frequency | [14][15] | ||

| Lung and Colon Carcinomas | Almost always ASS1-positive | [14][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The regulation of arginine metabolism is intricately linked to various signaling pathways. Below are Graphviz diagrams illustrating some of these key regulatory networks.

Caption: Overview of the major metabolic fates of arginine.

Caption: Regulation of arginine metabolism in M1 vs. M2 macrophage polarization.

Caption: Consequence of ASS1 deficiency in cancer cells and therapeutic targeting.

Experimental Workflows

Caption: A typical experimental workflow for assessing arginine metabolism.

Experimental Protocols

Arginase Activity Assay (Colorimetric)

Principle: This assay measures the amount of urea produced by the hydrolysis of arginine by arginase. Urea is then reacted with α-isonitrosopropiophenone (ISPF) under acidic conditions to produce a colored product that can be quantified spectrophotometrically.

Methodology:

-

Lysate Preparation: Homogenize cells or tissues in a lysis buffer containing a detergent (e.g., 0.1% Triton X-100) and protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

Arginase Activation: Pre-incubate the lysate with a manganese chloride (MnCl₂) solution (e.g., 10 mM) at 55-60°C for 10 minutes to activate arginase.

-

Arginine Hydrolysis: Add L-arginine solution (e.g., 0.5 M, pH 9.7) to the activated lysate and incubate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).

-

Color Development: Add ISPF and incubate at 100°C for 45 minutes.

-

Measurement: Cool to room temperature and measure the absorbance at 540 nm.

-

Quantification: Calculate urea concentration based on a standard curve generated with known urea concentrations. Express arginase activity as units per milligram of protein (1 unit = 1 µmol of urea produced per minute).

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

Principle: This assay measures the activity of NOS by quantifying the amount of nitrite (B80452) (a stable breakdown product of NO) in the sample using the Griess reagent.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described for the arginase assay.

-

Reaction Setup: In a microplate, add the lysate to a reaction buffer containing NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).

-

Initiate Reaction: Add L-arginine to start the reaction. Incubate at 37°C for 1-3 hours.

-

Nitrite Quantification (Griess Reaction):

-

Add sulfanilamide (B372717) solution (Griess Reagent A) to the reaction mixture and incubate for 5-10 minutes in the dark.

-

Add N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent B) and incubate for another 5-10 minutes in the dark. A purple/magenta color will develop.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Express NOS activity as pmol of nitrite produced per minute per mg of protein.

Amino Acid Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify amino acids, including arginine, ornithine, and citrulline, in biological samples. Pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) is commonly used for sensitive detection.

Methodology:

-

Sample Preparation: Deproteinize samples (e.g., cell lysates, plasma) by adding sulfosalicylic acid or by ultrafiltration. Centrifuge and collect the supernatant.

-

Derivatization: Mix the sample with OPA reagent in a borate (B1201080) buffer. The reaction is rapid and forms a fluorescent derivative.

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Use a gradient elution with two mobile phases, typically an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Maintain a constant flow rate (e.g., 1 mL/min).

-

-

Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).

-

Quantification: Identify and quantify amino acids by comparing their retention times and peak areas to those of known standards.

Conclusion

The regulation of arginine metabolism is a highly dynamic and cell-type-specific process with profound implications for health and disease. Understanding the intricate balance between the different metabolic pathways—NO synthesis, the urea cycle, and polyamine production—is crucial for researchers and drug development professionals. The differential expression and regulation of key enzymes like arginase, NOS, and ASS1 in various cell types, from immune cells to cancer cells, offer unique therapeutic opportunities. The methodologies and data presented in this guide provide a framework for further investigation into this critical area of cellular metabolism.

References

- 1. Arginine: at the crossroads of nitrogen metabolism | The EMBO Journal [link.springer.com]

- 2. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Arginine Metabolism in Myeloid Cells Shapes Innate and Adaptive Immunity [frontiersin.org]

- 4. Regulated Arginine Metabolism in Immunopathogenesis of a Wide Range of Diseases: Is There a Way to Pass between Scylla and Charybdis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in arginine metabolism: roles and regulation of the arginases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. The Mechanisms of L-Arginine Metabolism Disorder in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism of L-arginine and its significance for the biosynthesis of endothelium-derived relaxing factor: cultured endothelial cells recycle L-citrulline to L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanisms of L-Arginine Metabolism Disorder in Endothelial Cells - ProQuest [proquest.com]

- 13. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Incidence and distribution of argininosuccinate synthetase deficiency in human cancers: a method for identifying cancers sensitive to arginine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Argininosuccinate Synthetase 1 Loss in Invasive Bladder Cancer Regulates Survival through General Control Nonderepressible 2 Kinase–Mediated Eukaryotic Initiation Factor 2α Activity and Is Targetable by Pegylated Arginine Deiminase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Endogenous Synthesis of Arginine from Citrulline

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a conditionally essential amino acid, is fundamental to numerous physiological processes, including protein synthesis, nitric oxide signaling, and the urea (B33335) cycle. While dietary intake provides a source of arginine, endogenous synthesis from L-citrulline is critical for maintaining arginine homeostasis, particularly in states of increased demand or compromised dietary intake. This technical guide provides a comprehensive overview of the core biochemical pathways of endogenous arginine synthesis, with a focus on the enzymatic reactions, inter-organ metabolism, and regulatory mechanisms. Detailed experimental protocols for quantifying key metabolites and assessing enzyme activity are presented, alongside a consolidation of quantitative data to serve as a valuable resource for researchers and professionals in drug development.

The Core Pathway: The Intestinal-Renal Axis

The primary route for de novo arginine synthesis in mammals is a collaborative effort between the small intestine and the kidneys, known as the intestinal-renal axis.[1] The process originates in the enterocytes of the small intestine, where citrulline is synthesized from precursors like glutamine, glutamate, and proline.[1][2] This newly formed citrulline is then released into the portal circulation. A key feature of this pathway is that citrulline largely bypasses metabolism in the liver and is instead taken up by the kidneys.[1][3] Within the proximal tubules of the kidneys, citrulline is converted to arginine, which is then released into the systemic circulation to be utilized by various tissues.[1][4][5]

The conversion of citrulline to arginine is a two-step enzymatic process catalyzed by argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL).[6][7]

-

Argininosuccinate Synthetase (ASS): This enzyme catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction is ATP-dependent.[6][8]

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate to yield arginine and fumarate (B1241708).[6][9] The fumarate produced can subsequently enter the citric acid cycle.

This pathway is not only crucial for systemic arginine availability but also plays a role in local arginine regeneration in various cell types, including endothelial cells, for processes such as nitric oxide synthesis.[6]

Visualization of Key Pathways and Workflows

The Intestinal-Renal Axis for Arginine Synthesis

Caption: The intestinal-renal axis for endogenous arginine synthesis.

The Citrulline-NO Cycle

Caption: The citrulline-nitric oxide cycle in endothelial cells.

Quantitative Data

Plasma Amino Acid Concentrations

| Amino Acid | Condition | Concentration (µM) | Species | Reference |

| Arginine | Healthy Control | 75.8 | Human | [10] |

| Arginine | Type 2 Diabetes | 57.7 | Human | [10] |

| Citrulline | Healthy Control | 34.4 | Human | [10] |

| Citrulline | Type 2 Diabetes | 23.4 | Human | [10] |

| Arginine | Control (postweaning) | ~110 | Pig | |

| Arginine | Gabaculine treated | ~85 | Pig | |

| Citrulline | Control (postweaning) | ~75 | Pig | |

| Citrulline | Gabaculine treated | ~55 | Pig |

Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Species/Tissue | Reference |

| ASS1 | Citrulline | ~5-15 | Mammalian | [1] |

| ASS1 | Aspartate | ~5-10 | Mammalian | [1] |

| ASS1 | ATP | ~50-100 | Mammalian | [1] |

| ASL | Argininosuccinate | ~50-100 | Mammalian | [1] |

Renal Arginine Synthesis Rates

| Condition | Citrulline Uptake (nmol/min/100g body wt) | Arginine Release (nmol/min/100g body wt) | Species | Reference |

| Control | 60.5 ± 20.7 | Similar to uptake | Rat | [11] |

| Citrulline Infused | 224 ± 33 | Similar to uptake | Rat | [11] |

| Healthy Human (estimated) | - | ~2 g/day | Human | [5][12] |

Experimental Protocols

Argininosuccinate Synthetase (ASS) Activity Assay (Spectrophotometric)

This coupled-enzyme assay indirectly measures ASS activity by monitoring the consumption of NADH, which is proportional to the pyrophosphate (PPi) produced.

4.1.1. Reagents

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT.

-

Substrate Solution: 20 mM L-citrulline, 20 mM L-aspartate, 10 mM ATP.

-

Coupling Enzyme Mix: Pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

NADH Solution: 10 mM NADH.

-

Fructose-6-phosphate: 50 mM.

4.1.2. Procedure

-

In a microplate or cuvette, combine the assay buffer, coupling enzyme mix, NADH solution, and fructose-6-phosphate.

-

Add the cell or tissue lysate (enzyme source).

-

Incubate for 5 minutes at 37°C to allow for the depletion of any endogenous PPi.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to ASS activity.

Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric)

This direct assay measures ASL activity by monitoring the formation of fumarate, which absorbs light at 240 nm.[1]

4.2.1. Reagents

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5.

-

Substrate: 10 mM Argininosuccinic Acid solution.

-

Enzyme Preparation: Diluted cell or tissue lysate.

4.2.2. Procedure

-

In a quartz cuvette, combine the assay buffer and the enzyme preparation.[1]

-

Equilibrate to 37°C.[1]

-

Initiate the reaction by adding the argininosuccinic acid substrate solution.[1]

-

Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.[1]

-

The rate of increase in absorbance is proportional to the rate of fumarate production and thus to ASL activity.[1]

-

A blank reaction without the enzyme should be run to correct for any non-enzymatic substrate breakdown.[1]

In Vivo Arginine Synthesis Measurement using Stable Isotope Tracing

This method allows for the quantification of de novo arginine synthesis in a living organism.[1][13][14]

4.3.1. Principle A stable isotope-labeled precursor of arginine (e.g., [ureido-¹³C]-citrulline or [¹⁵N₂]-glutamine) is infused intravenously.[1] The rate of appearance of the labeled isotope in the product (arginine) is measured over time using mass spectrometry, allowing for the calculation of the rate of synthesis.[1][13]

4.3.2. General Protocol

-

A primed, constant intravenous infusion of the stable isotope tracer is administered.[15]

-

Blood samples are collected at baseline and at regular intervals during the infusion.[14]

-

Plasma is separated and deproteinized.

-

Amino acids in the plasma are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

The isotopic enrichment of the precursor and product amino acids is determined.

-

Kinetic modeling is used to calculate the rate of appearance of arginine from citrulline.

Workflow for LC-MS/MS Analysis of Plasma Amino Acids

Caption: A typical workflow for LC-MS/MS analysis of plasma amino acids.

Regulation of Endogenous Arginine Synthesis

The synthesis of arginine from citrulline is regulated by several factors to meet the body's metabolic needs.[1][2]

-

Substrate Availability: The rate of renal arginine synthesis is highly dependent on the plasma concentration of citrulline.[11] Increased intestinal production and release of citrulline leads to a higher rate of arginine synthesis by the kidneys.[11]

-

Hormonal Regulation: Glucocorticoids can upregulate the expression of enzymes involved in citrulline synthesis in the intestine, thereby indirectly influencing arginine production.[2]

-

Dietary Factors: Dietary arginine intake can influence the endogenous synthesis pathway. High dietary arginine can potentially downregulate the enzymes involved in its own synthesis.[15] Conversely, a diet deficient in arginine can stimulate endogenous production.[15]

-

Pathophysiological Conditions: In conditions such as critical illness, sepsis, or intestinal failure, the production of citrulline by the gut can be impaired, leading to reduced endogenous arginine synthesis.[16] Similarly, renal disease can compromise the kidney's ability to convert citrulline to arginine.[12]

Conclusion

The endogenous synthesis of arginine from citrulline via the intestinal-renal axis is a vital metabolic pathway for maintaining arginine homeostasis. A thorough understanding of the key enzymes, their kinetics, and the complex regulatory networks is paramount for researchers in physiology, nutrition, and pharmacology. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for further investigations into the intricate biology of arginine metabolism and for the development of therapeutic strategies targeting this crucial pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citrulline increases arginine pools and restores nitrogen balance after massive intestinal resection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine, citrulline, and nitric oxide metabolism in end-stage renal disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Renal arginine synthesis: studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arginine, arginine analogs and nitric oxide production in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children - A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Arginine de novo and nitric oxide production in disease states - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Arginine and Argininosuccinic Acid in the Urea Cycle and Nitrogen Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "argininic acid" is not a recognized term in standard biochemical and medical literature. This guide assumes the user is referring to arginine and its metabolic precursor, argininosuccinic acid , which are both critical components of the urea (B33335) cycle and nitrogen metabolism.

Introduction: The Central Role of the Urea Cycle in Nitrogen Homeostasis

The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that converts highly toxic ammonia (B1221849) into urea for excretion.[1] This metabolic pathway is essential for the disposal of excess nitrogen generated from the catabolism of amino acids and other nitrogenous compounds.[1][2] The cycle primarily occurs in the liver and involves five key enzymatic steps, with intermediates shuttling between the mitochondria and the cytosol.[3] Arginine and argininosuccinic acid are two indispensable intermediates in this pathway, playing pivotal roles in the final stages of urea synthesis and the overall regulation of nitrogen metabolism.[4][5] L-arginine, being the most nitrogen-rich amino acid, is a key precursor for the synthesis of various nitrogen-containing metabolites and is crucial for clearing excess nitrogen from the body.[5][6]

Argininosuccinic Acid: The Bridge Between Citrulline and Arginine

Argininosuccinic acid is a key intermediate in the urea cycle, formed in the cytosol. Its synthesis and subsequent cleavage are critical for the progression of the cycle.

2.1 Synthesis of Argininosuccinic Acid

Argininosuccinate (B1211890) synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate.[1][4] This reaction is ATP-dependent and proceeds through a citrulline-AMP intermediate.[4][7] The kinetic mechanism for bovine liver argininosuccinate synthetase has been shown to follow an ordered addition of MgATP, citrulline, and then aspartate.[8]

2.2 Cleavage of Argininosuccinic Acid

Argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate (B1241708).[1][4] This is the only endogenous pathway for arginine synthesis in the body.[9] The fumarate produced links the urea cycle to the citric acid cycle (Krebs cycle), as it can be converted to malate (B86768) and then to oxaloacetate, which can be transaminated to regenerate aspartate.[1]

Deficiencies in ASL lead to argininosuccinic aciduria, the second most common urea cycle disorder, characterized by the accumulation of argininosuccinic acid and hyperammonemia.[9][10][11] This condition underscores the critical role of ASL in nitrogen detoxification.[12]

Arginine: The Immediate Precursor to Urea and a Key Metabolic Regulator

Arginine stands at a crucial crossroads of nitrogen metabolism.[5][6] It is the direct precursor of urea and also serves as a substrate for the synthesis of other important molecules like nitric oxide, polyamines, proline, and creatine.[9][13]

3.1 The Arginase Reaction: Urea Formation